molecular formula C7H10Cl2N2O2 B13557006 5-(Aminomethyl)pyridine-3-carboxylicaciddihydrochloride

5-(Aminomethyl)pyridine-3-carboxylicaciddihydrochloride

Cat. No.: B13557006
M. Wt: 225.07 g/mol
InChI Key: KTCJTIRHTJTZBP-UHFFFAOYSA-N
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Description

5-(Aminomethyl)pyridine-3-carboxylic acid dihydrochloride is a chemical compound with the molecular formula C7H10N2O2·2HCl. It is a derivative of pyridine, a six-membered aromatic ring containing one nitrogen atom. This compound is often used in various scientific research applications due to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Aminomethyl)pyridine-3-carboxylic acid dihydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with pyridine-3-carboxylic acid.

    Aminomethylation: The carboxylic acid group is converted to an aminomethyl group through a series of reactions involving reagents such as formaldehyde and ammonia.

    Formation of Dihydrochloride Salt: The final step involves the conversion of the free base to its dihydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of 5-(Aminomethyl)pyridine-3-carboxylic acid dihydrochloride may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity, often involving controlled temperatures, pressures, and the use of catalysts to accelerate the reaction.

Chemical Reactions Analysis

Types of Reactions

5-(Aminomethyl)pyridine-3-carboxylic acid dihydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it to different amine derivatives.

    Substitution: The aminomethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine-3-carboxylic acid derivatives, while reduction can produce various amine compounds.

Scientific Research Applications

5-(Aminomethyl)pyridine-3-carboxylic acid dihydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of various chemical intermediates and specialty chemicals.

Mechanism of Action

The mechanism of action of 5-(Aminomethyl)pyridine-3-carboxylic acid dihydrochloride involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity and function. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 5-(Aminomethyl)pyridine-2-carboxylic acid dihydrochloride
  • 5-(Aminomethyl)pyridine-4-carboxylic acid dihydrochloride
  • 5-(Aminomethyl)pyridine-2-carbonitrile

Uniqueness

5-(Aminomethyl)pyridine-3-carboxylic acid dihydrochloride is unique due to its specific substitution pattern on the pyridine ring, which influences its chemical reactivity and biological activity

Properties

Molecular Formula

C7H10Cl2N2O2

Molecular Weight

225.07 g/mol

IUPAC Name

5-(aminomethyl)pyridine-3-carboxylic acid;dihydrochloride

InChI

InChI=1S/C7H8N2O2.2ClH/c8-2-5-1-6(7(10)11)4-9-3-5;;/h1,3-4H,2,8H2,(H,10,11);2*1H

InChI Key

KTCJTIRHTJTZBP-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC=C1C(=O)O)CN.Cl.Cl

Origin of Product

United States

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